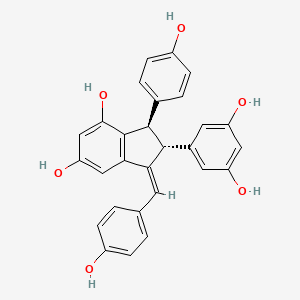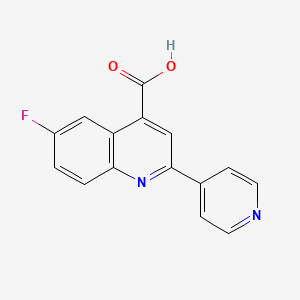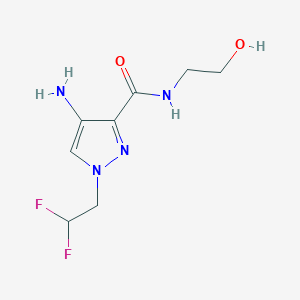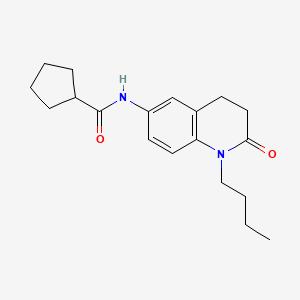
N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyprodinil is a member of the class of aminopyrimidine that is N-phenylpyrimidin-2-amine carrying additional cyclopropyl and methyl substituents at positions 4 and 6 respectively . It is a broad-spectrum fungicide used to control a range of pathogens including Tapesia yallundae, Botrytis spp., Alternaria spp., and Rhynchospium secalis .
Molecular Structure Analysis
The molecular formula of Cyprodinil is C14H15N3 . The InChI representation is InChI=1S/C14H15N3/c1-10-9-13 (11-7-8-11)17-14 (15-10)16-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3, (H,15,16,17) .
Chemical Reactions Analysis
Burkholderia sp. MAK1 cells have been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . This suggests that similar compounds could undergo similar transformations.
Physical And Chemical Properties Analysis
Cyprodinil has a molecular weight of 225.29 g/mol . It is moderately toxic to birds as well as most aquatic organisms and earthworms, but it is not considered toxic to honeybees .
Wissenschaftliche Forschungsanwendungen
- Diazine derivatives, including pyrimidines, have been investigated for their anticancer activity. This compound may exhibit cytotoxic effects against cancer cells, making it a potential candidate for cancer therapy .
- Diazines are known for their antibacterial and antimicrobial properties. This compound could play a role in combating bacterial infections .
- The compound might possess anti-inflammatory and analgesic properties, which could be relevant for pain management and inflammation-related conditions .
- Diazine-based molecules have been explored as antihypertensive agents. This compound could contribute to blood pressure regulation .
- Leishmaniasis is a parasitic disease, and compounds with antileishmanial activity are crucial for treatment. This compound may exhibit such properties .
- Diazines, including pyrimidines, can interact with calcium channels. This compound might have calcium channel antagonistic effects .
- Tyrosine kinases play a role in cell signaling and are relevant targets for cancer therapy. This compound could potentially inhibit specific tyrosine kinases .
Anticancer Properties
Antibacterial and Antimicrobial Activity
Anti-inflammatory and Analgesic Effects
Antihypertensive Potential
Antileishmanial Activity
Calcium Channel Antagonism
Tyrosine Kinase Inhibition
Other Clinical Applications
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-21-13-4-6-14(7-5-13)22(19,20)18-9-12-8-15(11-2-3-11)17-10-16-12/h4-8,10-11,18H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBPPOZWPCCHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NC=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2442980.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2442982.png)

![5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2442990.png)
![N-isobutyl-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2442992.png)

![N,N-dimethyl-2-(3-(3-(trifluoromethyl)phenyl)ureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B2442994.png)


![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-methylbenzoate](/img/structure/B2443000.png)
![6-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2443001.png)
![7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B2443002.png)
